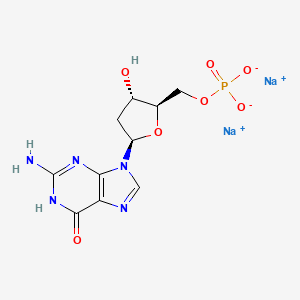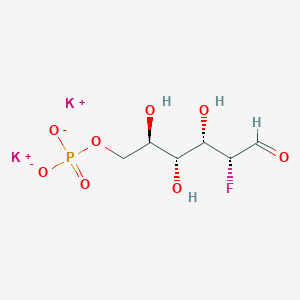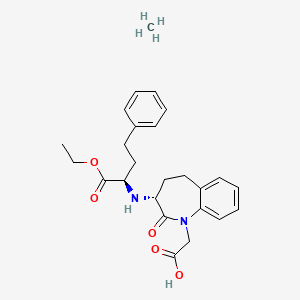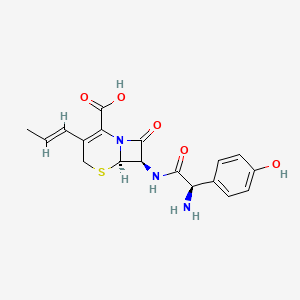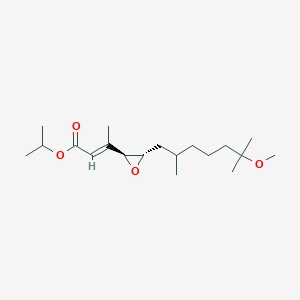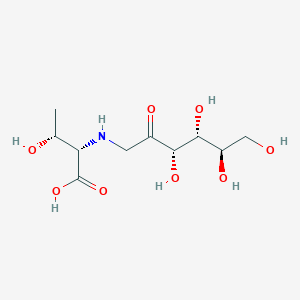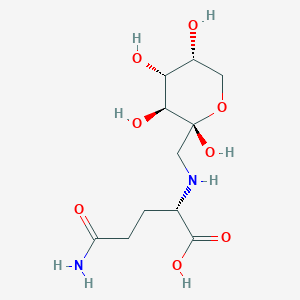![molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 Cetirizine Polyethylene Glycol (PEG) Ester CAS No. 1509941-93-8](/img/no-structure.png)
Cetirizine Polyethylene Glycol (PEG) Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from Cetirizine dihydrochloride . It is used in various research applications . The molecular formula of Cetirizine Polyethylene Glycol (PEG) Ester is C21H25ClN2O3 [C2H4O]n .
Synthesis Analysis
Cetirizine, when formulated in a PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10 . Additionally, pure cetirizine was subjected to selective oxidation by hydrogen peroxide and sodium percarbonate . The reaction mixture was purified, and the isolated material was analyzed .
Molecular Structure Analysis
The molecular formula of Cetirizine Polyethylene Glycol (PEG) Ester is C21H25ClN2O3 [C2H4O]n .
Chemical Reactions Analysis
The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and reactive peroxide intermediates, formed through oxidation of PEG . Cetirizine degradation product was synthesized by the selective oxidation of the sterically less hindered piperazine nitrogen .
Applications De Recherche Scientifique
Application in Pharmaceutical Research
Field
Summary of Application
Cetirizine Polyethylene Glycol (PEG) Ester is used in the study of drug degradation, particularly in the context of formulating cetirizine in PEG-containing matrices .
Methods of Application or Experimental Procedures
In one study, cetirizine, formulated in a PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10. The product was then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). Additionally, pure cetirizine was subjected to selective oxidization by hydrogen peroxide and sodium percarbonate .
Results or Outcomes
The oxidation process was investigated to model the degradation of cetirizine in a PEG-containing formulation. The site of oxidation was proposed based on the correlation of the results of forced degradation with the ionization scheme of cetirizine. The finding was verified by spiking the cetirizine degradation sample with a cetirizine N-oxide reference standard .
Application as a Penetration Enhancer
Field
Cosmetics and Medical Products
Summary of Application
Cetirizine Polyethylene Glycol (PEG) Ester, as a member of the Polyethylene Glycol (PEG) family, is used in the formulation of cosmetics and medical products due to its multifunctional properties .
Methods of Application or Experimental Procedures
PEGs, including Cetirizine PEG Ester, can penetrate into the intercellular regions of the stratum corneum, increase fluidity, solubilize lipid components, and bind to keratin filaments, causing disruption within corneocytes .
Results or Outcomes
The use of PEGs, including Cetirizine PEG Ester, as penetration enhancers has been discussed in various types of formulations, such as parenteral, topical, ophthalmic, oral, and rectal formulations .
Application as a Wetting/Dispersing Agent
Field
Pigment Dispersants and Plasticizers
Summary of Application
Cetirizine Polyethylene Glycol (PEG) Ester is used as a wetting and dispersing agent for both organic and inorganic pigments in aqueous and non-aqueous systems .
Methods of Application or Experimental Procedures
Cetirizine PEG Ester is added to pigment mixtures to improve their dispersibility and stability .
Results or Outcomes
The use of Cetirizine PEG Ester as a wetting and dispersing agent improves the performance of pigment mixtures in various applications .
Application in Polymer-Drug Conjugates
Field
Cancer Treatment, Infectious Disorders, and Chronic Ailments
Summary of Application
Cetirizine Polyethylene Glycol (PEG) Ester is used in the development of PEG-based polymer-drug conjugates for the treatment of various diseases .
Methods of Application or Experimental Procedures
Cetirizine PEG Ester is conjugated with therapeutic agents to improve their pharmacokinetics and pharmacodynamics .
Results or Outcomes
The use of Cetirizine PEG Ester in polymer-drug conjugates has shown promise in enhancing the effectiveness of treatments for various diseases .
Propriétés
Numéro CAS |
1509941-93-8 |
|---|---|
Nom du produit |
Cetirizine Polyethylene Glycol (PEG) Ester |
Formule moléculaire |
C₂₁H₂₅ClN₂O₃[C₂H₄O]n |
Poids moléculaire |
432.94 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)
